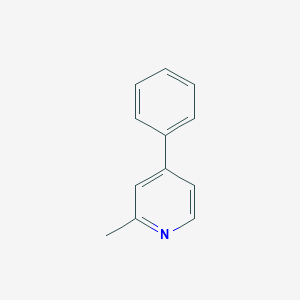

2-Methyl-4-phenylpyridine

Descripción general

Descripción

2-Methyl-4-phenylpyridine (CAS: 15032-21-0, Molecular Formula: C₁₂H₁₁N, Molecular Weight: 169.22 g/mol) is a pyridine derivative featuring a methyl group at the 2-position and a phenyl substituent at the 4-position of the pyridine ring . Its synthesis is achieved via α-methylation of 4-phenylpyridine using Raney® nickel under reflux conditions, yielding up to 97% isolated yield in continuous flow systems . Structural characterization by ¹H NMR reveals distinct aromatic protons (δ 8.55 ppm for H-6, δ 7.62–7.32 ppm for phenyl and pyridine protons) and a methyl group at δ 2.74 ppm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the α-methylation of 4-phenylpyridine. This reaction can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures. This method offers high selectivity and yields .

Another method involves the use of Grignard reagents. For example, the addition of a methyl Grignard reagent to 4-phenylpyridine N-oxide, followed by treatment with acetic anhydride, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes to ensure high yields and selectivity .

Análisis De Reacciones Químicas

Hydrogenation of the Pyridine Ring

The pyridine ring undergoes catalytic hydrogenation under specific conditions to yield saturated piperidine derivatives. For 2-methyl-4-phenylpyridine, this reaction produces 2-methyl-4-phenylpiperidine , with selectivity influenced by catalyst choice and solvent system:

| Catalyst | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| 10% Pd/C | EtOAc | 110 | 30 | 95 | 90 (piperidine) | |

| 5% Rh/C | 2-MeTHF | 80 | 30 | 67 | 84 (piperidine) |

Mechanistic Notes :

-

Hydrogenation occurs preferentially at the pyridine ring due to its aromatic destabilization compared to the phenyl substituent.

-

Steric hindrance from the 2-methyl group reduces over-hydrogenation of the phenyl ring .

Electrophilic Substitution Reactions

The electron-deficient pyridine ring directs electrophiles to the meta and para positions relative to the nitrogen. Substituents influence regioselectivity:

Nitration

Nitration of this compound using mixed acid (HNO₃/H₂SO₄) yields 3-nitro-2-methyl-4-phenylpyridine as the major product :

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 0–5°C, 4 h | 3-nitro-2-methyl-4-phenylpyridine | 68 |

Key Insight : The methyl group at position 2 sterically shields the adjacent positions, directing nitration to position 3.

Sulfonation

Reaction with fuming sulfuric acid produces This compound-3-sulfonic acid :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oleum (20% SO₃) | 150°C, 6 h | 3-sulfo-2-methyl-4-phenylpyridine | 55 |

N-Methylation and Quaternary Salt Formation

The nitrogen atom in this compound undergoes alkylation to form quaternary ammonium salts:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | CH₃CN, reflux, 24 h | 1-methyl-2-methyl-4-phenylpyridinium iodide | 92 |

Mechanism :

Oxidation of the Methyl Group

The 2-methyl group is oxidized to a carboxylic acid under strong oxidative conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 12 h | 2-carboxy-4-phenylpyridine | 78 |

Reduction of the Phenyl Group

Catalytic hydrogenation of the phenyl ring is less favored but achievable under high-pressure H₂:

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pt/C | 150 bar H₂, 200°C, 8 h | 2-methyl-4-cyclohexylpyridine | 34 |

Substitution Reactions

The methyl group at position 2 participates in radical-mediated reactions. For example, Fe(II)-catalyzed coupling with alkyl halides yields α-alkylated derivatives :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Fe(O₂CCF₃)₂(py)₄ | Pyridine/TFA, 80°C, 6 h | 2-(ethyl)-4-phenylpyridine | 65 |

Mechanism :

Aplicaciones Científicas De Investigación

Neuropharmacology

One of the most notable applications of 2-methyl-4-phenylpyridine is in neuropharmacological studies, particularly concerning Parkinson's disease. The compound is known to be a precursor to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Case Study: MPP+ Neurotoxicity

- Objective : To understand the mechanism of MPP+ induced neurotoxicity.

- Method : In vitro studies using primary mouse cortical neurons exposed to MPP+.

- Findings : The study demonstrated that MPP+ caused significant neuronal apoptosis, which could be mitigated by various protective agents, indicating potential therapeutic avenues for Parkinson's disease treatment .

Anticancer Activity

Research has also explored the anticancer properties of derivatives of this compound. Studies suggest that certain analogs exhibit selective toxicity towards cancer cells, particularly non-small cell lung adenocarcinoma.

Case Study: Anticancer Effects

- Objective : Evaluate the anticancer activity of 1-methyl-4-phenylpyridinium on A549 cells.

- Method : Cell viability assays and apoptosis assays were conducted.

- Findings : The compound showed significant cytotoxic effects on A549 cells, suggesting its potential as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with diverse therapeutic effects, including anti-inflammatory and analgesic properties.

Table 1: Pharmaceutical Applications of this compound Derivatives

| Compound Derivative | Application | Reference |

|---|---|---|

| 1-Methyl-4-phenylpyridinium | Neurotoxin research | |

| 5-Methyl-4-phenylpyridine | Anticancer studies | |

| 4-Phenylpyridine | Neuroprotective studies |

Biological Research Applications

The biological implications of this compound extend beyond neurotoxicity and cancer research. Studies have investigated its role in understanding cellular mechanisms involved in neurodegeneration and the potential for developing neuroprotective therapies.

Neuroprotective Studies

Recent studies have focused on compounds derived from this compound that exhibit neuroprotective properties against MPP+-induced toxicity. These investigations aim to identify new therapeutic strategies for treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-phenylpyridine involves its interaction with various molecular targets. For instance, it can inhibit the oxidation of NADH-linked substrates in brain mitochondria, which is a key factor in its neurotoxic effects. This inhibition is achieved through the binding of the compound to specific sites on the mitochondrial enzymes, leading to a compromise in mitochondrial oxidative capacity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- The 4-phenyl group in 2-Methyl-4-phenylpyridine enhances synthetic efficiency compared to unsubstituted pyridines, likely due to electronic stabilization of intermediates .

- Steric effects are minimal at the 4-position, whereas 3-substituted analogs (e.g., 2-Methyl-3-phenylpyridine) show marginally lower yields due to hindered reactivity .

Electronic and Functional Group Modifications

Fluorinated Derivatives

- [4-(4-Fluorophenyl)pyridin-2-yl]methanol: Combines a fluorophenyl group and a hydroxymethyl substituent, enabling hydrogen bonding in biological systems. This contrasts with this compound’s methyl group, which offers hydrophobicity .

Chlorinated and Heterocyclic Analogs

- 4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine : Chlorine at the 4-position increases electrophilicity, while the additional pyridine ring expands conjugation. Such modifications are absent in this compound, limiting direct comparisons .

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) : A neurotoxic analog with a tetrahydropyridine core. Unlike this compound, MPTP’s reduced ring system facilitates bioactivation into neurotoxic metabolites .

Physicochemical Properties

- Solubility and Stability: The phenyl group in this compound increases hydrophobicity compared to polar analogs like 2-Pyridinemethanol (). This property may influence its application in drug delivery or material science.

- Thermal Properties : Melting points for similar compounds (e.g., 268–287°C for chloro-substituted pyridines in ) suggest that this compound’s melting point likely falls within this range, though specific data are unavailable.

Actividad Biológica

2-Methyl-4-phenylpyridine (2-M4PP) is an organic compound that has garnered attention in biological research due to its structural similarities to neurotoxic compounds, particularly 1-methyl-4-phenylpyridinium (MPP+), a well-known neurotoxin associated with Parkinson's disease. This article provides an in-depth exploration of the biological activity of 2-M4PP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

It features a methyl group at the second carbon and a phenyl group at the fourth carbon of the pyridine ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 2-M4PP is largely influenced by its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Notably, the compound has been studied for its potential effects on dopaminergic systems, which are critical in the pathophysiology of Parkinson's disease.

Key Mechanisms:

- Monoamine Oxidase Inhibition: Similar to MPP+, 2-M4PP may inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine metabolism. This inhibition can lead to increased levels of dopamine in neuronal cells, potentially affecting neuronal survival and function.

- Neurotoxicity: Research indicates that compounds structurally related to MPP+ can induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death. The specific pathways through which 2-M4PP exerts these effects are still under investigation .

Neurotoxicity Assessment

Studies have shown that 2-M4PP can induce neurotoxic effects similar to those observed with MPP+. For instance, when administered in vitro or in vivo, it has been linked to significant reductions in dopamine levels in various brain regions, indicating potential damage to dopaminergic neurons .

Table 1: Summary of Neurotoxic Effects

Therapeutic Potential

Despite its neurotoxic properties, there is ongoing research into the potential therapeutic applications of 2-M4PP. Some studies suggest that derivatives or analogs could be used to develop neuroprotective strategies against dopaminergic cell death.

Case Study: Neuroprotective Strategies

A recent study explored the use of antioxidants alongside 2-M4PP exposure to mitigate its neurotoxic effects. Results indicated that certain antioxidants could reduce oxidative stress markers and improve cell viability in cultured neurons exposed to 2-M4PP .

Comparative Analysis with Related Compounds

The structural similarity between 2-M4PP and MPP+ raises important questions regarding their biological activities. Both compounds affect dopaminergic systems but differ in their potency and mechanisms.

Table 2: Comparison of Biological Activities

| Compound | Neurotoxic Effects | MAO Inhibition | Potential Therapeutic Use |

|---|---|---|---|

| This compound (2-M4PP) | Moderate | Yes | Under investigation |

| 1-Methyl-4-phenylpyridinium (MPP+) | High | Yes | Established model for PD |

Q & A

Q. What are the validated synthetic routes for 2-Methyl-4-phenylpyridine, and how can researchers optimize reaction yields?

Basic Research Question

this compound (CAS 15032-21-0; C12H11N) can be synthesized via transition-metal-free C–H arylation methods. A reported protocol involves coupling 2-methylpyridine with a phenylboronic acid derivative under mild basic conditions . Key parameters for yield optimization include:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Catalyst-free conditions : Avoiding metal residues critical for biomedical applications.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Key spectral data from chloroform-<i>d</i> includes:

- <sup>1</sup>H NMR (400 MHz) : δ 8.55 (d, <i>J</i> = 7.5 Hz, 1H), 2.74 (s, 3H for methyl group) .

- <sup>13</sup>C NMR (101 MHz) : δ 158.1 (pyridine C2), 24.7 (methyl carbon) .

Complementary techniques like High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography resolve ambiguities in steric or electronic environments.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

While toxicity data for this compound is limited, structural analogs (e.g., MPTP derivatives) suggest neurotoxic risks . Mandatory precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 143-certified respirators for aerosolized particles .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., neuroprotective vs. neurotoxic effects) may arise from:

- Isomeric impurities : Validate purity via HPLC (>99%) and compare against reference standards .

- Assay variability : Standardize cell-based assays (e.g., SH-SY5Y neuronal cells) with controls for oxidative stress and mitochondrial dysfunction .

- Computational modeling : Use docking studies to predict binding affinities to targets like monoamine oxidase B (MAO-B) .

Q. What experimental strategies are recommended for studying the neurotoxic potential of this compound?

Advanced Research Question

Given its structural similarity to MPTP (a Parkinsonism-inducing agent), employ:

- In vivo models : Chronic dosing in rodents, monitoring motor deficits via rotarod tests .

- Biochemical assays : Measure dopamine depletion in striatal tissue and α-synuclein aggregation .

- Comparative studies : Contrast results with MPTP-treated cohorts to isolate mechanistic differences .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Advanced Research Question

Stability is influenced by:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyridine ring.

- Long-term analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What are the ecological implications of this compound, and how can its environmental impact be assessed?

Advanced Research Question

No ecotoxicity data exists, but proactive measures include:

- Biodegradation assays : Use OECD 301F (ready biodegradability) with activated sludge inoculum.

- Soil mobility studies : Measure log Koc via batch equilibrium tests to predict leaching potential .

- Aquatic toxicity screening : Test acute effects on <i>Daphnia magna</i> or algae .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, pKa) for this compound?

Basic Research Question

Empirical determination methods:

Propiedades

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.